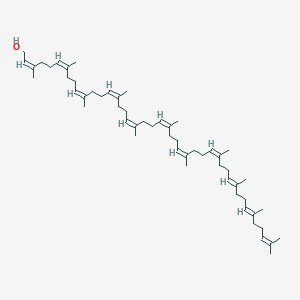

Ditrans,polycis-undecaprenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ditrans,polycis-undecaprenol is an undecaprenol where the geometry of the double bonds is specified as (2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E).

科学研究应用

Scientific Research Applications

-

Antibacterial Drug Development

- Ditrans, polycis-undecaprenol has emerged as a target for new antibacterial agents due to its essential role in bacterial cell wall biosynthesis. Inhibitors of undecaprenyl pyrophosphate synthase (UppS), the enzyme responsible for its synthesis, have shown promise in combating antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). For instance, compounds that inhibit UppS have demonstrated effective antibacterial activity against various pathogens with minimal inhibitory concentrations (MIC) ranging from 0.25 to 4 µg/mL .

-

Mechanistic Studies

- Research has focused on understanding the biochemical pathways involving ditrans, polycis-undecaprenol. Studies have detailed the biosynthesis of undecaprenyl phosphate from undecaprenyl diphosphate through a series of enzymatic reactions catalyzed by prenyltransferases. These insights are critical for designing inhibitors that can disrupt these pathways and serve as novel antibiotics .

-

Biotechnological Applications

- Beyond its role in antibiotic development, ditrans, polycis-undecaprenol is being explored for its potential applications in biotechnology. Its ability to facilitate the transport of glycan units makes it a candidate for use in synthetic biology and bioengineering, particularly in developing novel biomaterials or drug delivery systems .

Data Tables

Case Studies

- UppS Inhibitor Discovery

-

Functional Characterization of UppS

- Research on the functional characterization of UppS revealed its essentiality in bacterial growth and cell wall integrity. The identification of various inhibitors has paved the way for developing new classes of antibiotics that could restore efficacy to existing treatments against resistant strains .

- Synthetic Biology Applications

化学反应分析

Dephosphorylation to Generate Active Undecaprenyl Phosphate (C55-P)

Undecaprenyl diphosphate is dephosphorylated to its monophosphate form, the functional lipid carrier.

| Substrates | Products | Enzyme | Reference |

|---|---|---|---|

| Undecaprenyl diphosphate + H₂O | Undecaprenyl phosphate + phosphate | UppP / YbjG |

Key Enzymes :

-

UppP (EC 3.6.1.27): Primary phosphatase with high specificity for C55-PP .

-

YbjG : A secondary phosphatase with lower activity but contributes to bacitracin resistance .

Sugar Transfer Reactions in Peptidoglycan Assembly

Undecaprenyl phosphate acts as a scaffold for attaching peptidoglycan precursors.

Transfer of N-Acetylglucosamine (GlcNAc)

| Substrates | Products | Enzyme | Reference |

|---|---|---|---|

| UDP-N-acetyl-D-glucosamine + C55-P | UMP + N-acetylglucosaminyl-diphospho-C55 | MurG |

Role : MurG catalyzes the final cytoplasmic step, attaching GlcNAc to lipid I (MurNAc-pentapeptide) to form lipid II, the completed peptidoglycan subunit .

Modification with 4-Deoxy-4-Formamido-L-Arabinose (Ara4FN)

| Substrates | Products | Enzyme | Reference |

|---|---|---|---|

| UDP-4-deoxy-4-formamido-β-L-arabinose + C55-P | UDP + Ara4FN-α-L-arabinose-C55-P | ArnC |

Role : ArnC transfers Ara4FN to C55-P, enabling lipid A modification for resistance to polymyxin antibiotics .

Transfer of L-Ara4N to Lipid A

| Substrates | Products | Enzyme | Reference |

|---|---|---|---|

| C55-P-Ara4FN + Lipid A | Lipid A-Ara4N + C55-P | ArnT |

Role : ArnT transfers Ara4N from C55-P to lipid A, enhancing bacterial membrane resistance to cationic antimicrobial peptides .

Recycling of Undecaprenyl Pyrophosphate (C55-PP)

After glycan transfer, undecaprenyl pyrophosphate is recycled via dephosphorylation:

| Substrates | Products | Enzyme | Reference |

|---|---|---|---|

| C55-PP + H₂O | C55-P + phosphate | UppP/YbjG |

Antibiotic Target : Bacitracin binds C55-PP, inhibiting its recycling and blocking cell wall synthesis .

Inhibition of Undecaprenyl Diphosphate Synthase (UppS)

Natural inhibitors such as viridicatumtoxin and spirohexaline block UppS, disrupting C55-PP biosynthesis .

常见问题

Basic Research Questions

Q. What is the biochemical role of ditrans,polycis-undecaprenol in bacterial cell wall synthesis?

this compound serves as a lipid carrier in the synthesis of peptidoglycan and teichoic acids, facilitating the translocation of hydrophilic precursors across the hydrophobic cell membrane. Experimental validation involves isotopic labeling (e.g., 14C-glycerol) to track its incorporation into cell-wall polymers, coupled with enzymatic assays using purified transferases like EC 2.7.8.43/44 .

| Key Enzymes | Reaction Role |

|---|---|

| EC 2.7.8.43/44 | Catalyzes the transfer of glycerol-phosphate to undecaprenyl-diphosphate carriers |

| EC 2.5.1.31 (UppS) | Synthesizes ditrans,polycis-undecaprenyl-diphosphate from farnesyl-diphosphate |

Q. Which enzymatic reactions involve ditrans,polycis-undecaprenyl-diphosphate as a substrate?

The compound acts as a substrate in two key pathways:

- Peptidoglycan synthesis : EC 2.7.8.43 transfers N-acetylglucosamine derivatives to undecaprenol carriers .

- Polyprenol synthesis : EC 2.5.1.31 (UppS) elongates farnesyl-diphosphate via sequential isopentenyl additions, requiring Mg2+ as a cofactor . Methodologically, enzyme kinetics (e.g., Km and Vmax) are determined using radiolabeled substrates and HPLC to quantify product formation .

Advanced Research Questions

Q. How do structural variations (e.g., cis/trans isomerism) in this compound affect its function in membrane systems?

The cis double bonds confer membrane flexibility, while trans bonds stabilize interactions with enzymes. Computational tools like GROMOS++ (using the ditrans module) analyze dihedral angle transitions in molecular dynamics simulations, comparing wild-type and mutant bacterial strains lacking specific prenyltransferases . Experimental validation involves nuclear magnetic resonance (NMR) to resolve double-bond geometry in lipid extracts .

Q. What experimental approaches reconcile contradictions in reported kinetic parameters of ditrans,polycis-undecaprenyl-diphosphate synthase (UppS)?

Discrepancies in Km (e.g., 10–50 μM for isopentenyl-diphosphate) arise from assay conditions (pH, temperature) and enzyme sources (Gram-positive vs. Gram-negative bacteria). A standardized protocol is recommended:

- Step 1 : Compare activity across homologs (e.g., E. coli UppS vs. B. subtilis UppS) under identical buffer conditions.

- Step 2 : Use surface plasmon resonance (SPR) to quantify substrate binding affinity independently of catalytic rates .

- Step 3 : Validate with in vivo complementation assays in UppS-deficient strains .

Q. How can molecular dynamics simulations (e.g., GROMOS++) be optimized to study the conformational flexibility of this compound in lipid bilayers?

Key parameters include:

- Force fields : Use the GROMOS 54A7 lipid parameter set with adjusted torsional potentials for cis bonds.

- Membrane composition : Simulate bilayers with varying lipid ratios (e.g., phosphatidylglycerol:cardiolipin) to mimic bacterial membranes.

- Trajectory analysis : Apply the

ditransprogram to monitor dihedral transitions over 100+ ns simulations, correlating with fluorescence anisotropy data .

Q. What evidence supports enzyme promiscuity in ditrans,polycis-undecaprenyl-diphosphate synthase (EC 2.5.1.31)?

UppS exhibits substrate flexibility in Archaea, elongating C15 to C55 isoprenoids. Methodological evidence includes:

- Structural studies : X-ray crystallography reveals a hydrophobic active-site pocket accommodating variable chain lengths .

- Activity assays : Incubation with non-natural substrates (e.g., geranyl-diphosphate) yields shorter-chain products detected via LC-MS .

Q. Data Contradiction and Interpretation

Q. How should researchers address conflicting reports on the essentiality of this compound in bacterial viability?

Some studies suggest redundancy with other carriers (e.g., dolichol), while others deem it essential. Resolution strategies:

- Conditional knockouts : Use inducible promoters (e.g., araBAD) to titrate UppS expression and monitor growth defects .

- Metabolomic profiling : Compare lipid intermediates in wild-type vs. knockdown strains using GC-MS .

- Phylogenetic analysis : Identify organisms lacking UppS homologs to infer alternative pathways .

Q. Experimental Design Considerations

Q. What controls are critical when quantifying this compound levels in bacterial membranes?

属性

分子式 |

C55H90O |

|---|---|

分子量 |

767.3 g/mol |

IUPAC 名称 |

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |

InChI 键 |

TXKJNHBRVLCYFX-NTDVEAECSA-N |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。